

Application Notes and Protocols: SJ1008030

Formic Acid in CRISPR-Edited Cell Lines

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Compound of Interest

Compound Name: SJ1008030 formic

Cat. No.: B12376149

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SJ1008030 formic acid is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Janus kinase 2 (JAK2).^{[1][2][3]} As a heterobifunctional molecule, SJ1008030 recruits an E3 ubiquitin ligase to the JAK2 protein, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation offers a powerful therapeutic strategy for malignancies driven by aberrant JAK2 signaling, such as certain types of leukemia.^{[1][4]} The use of CRISPR-Cas9 gene editing technology in conjunction with SJ1008030 allows for precise investigation into the compound's mechanism of action and its effects on specific genetic backgrounds, such as cell lines engineered with specific JAK2 mutations or knockouts.

These application notes provide detailed protocols for utilizing SJ1008030 in CRISPR-edited cell lines to study its efficacy and mechanism of action.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of SJ1008030.

Table 1: In Vitro Potency of SJ1008030 in MHH-CALL-4 Cells

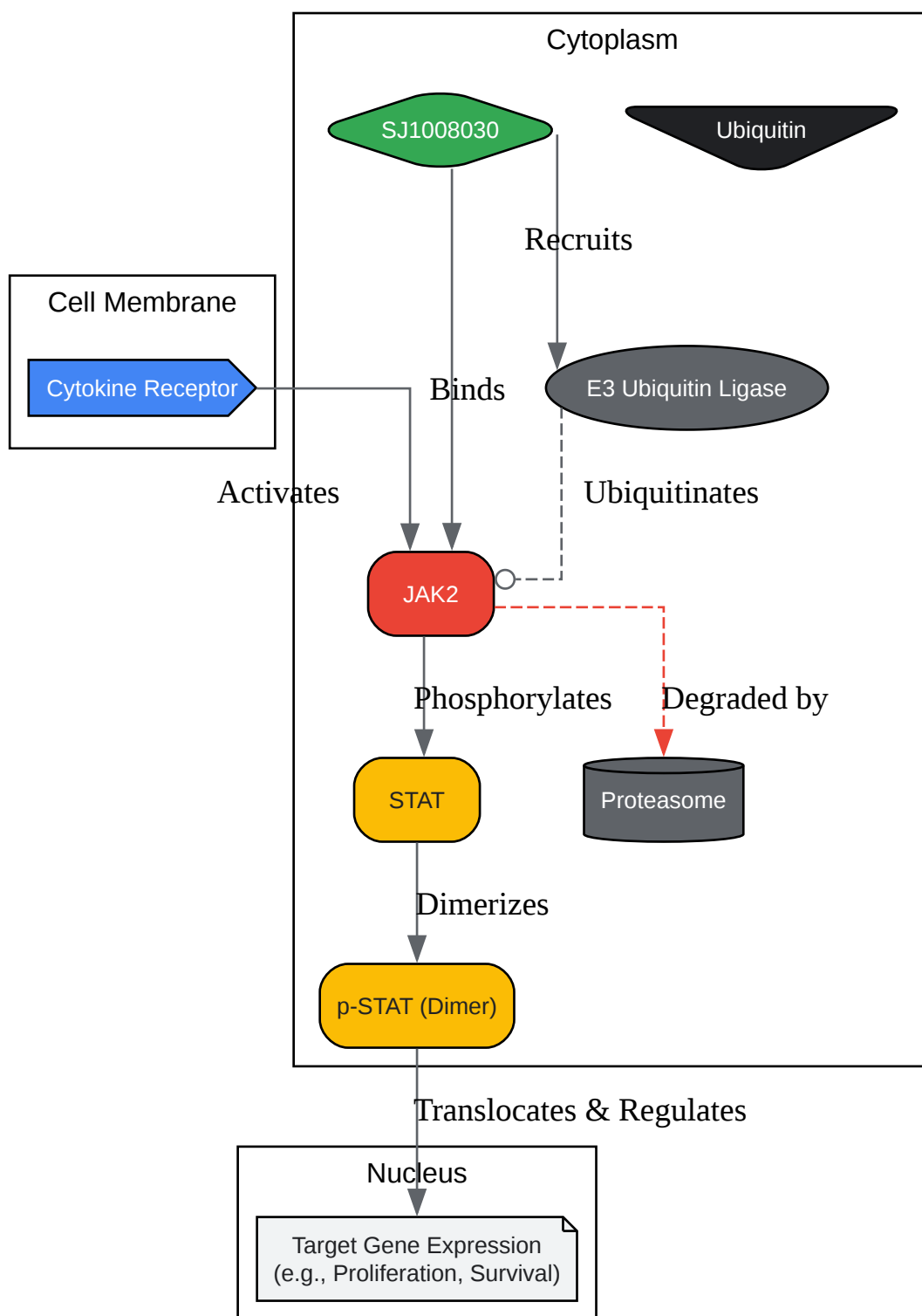
Parameter	Cell Line	Value	Reference
IC50	MHH-CALL-4	5.4 nM	[1] [2] [3] [4]
EC50	MHH-CALL-4	5.4 nM	[5]

Table 2: In Vitro Degradation Activity of SJ1008030

Parameter	Cell Line	Concentration Range	Duration	Effect	Reference
Protein Degradation	MHH-CALL-4	0 - 4.3 μ M	72 h	Dose-dependent degradation of JAKs, GSPT1, and IKZF1	[1] [4]
Protein Degradation	SJBALL0214 15 (xenograft bone marrow)	0 - 10 μ M	24 h	Dose-dependent degradation of JAK2 and GSPT1	[1] [4]

Signaling Pathway

The primary mechanism of action of SJ1008030 involves the targeted degradation of JAK2, a key component of the JAK/STAT signaling pathway. This pathway is crucial for mediating cellular responses to various cytokines and growth factors. Aberrant activation of this pathway is a hallmark of many cancers.



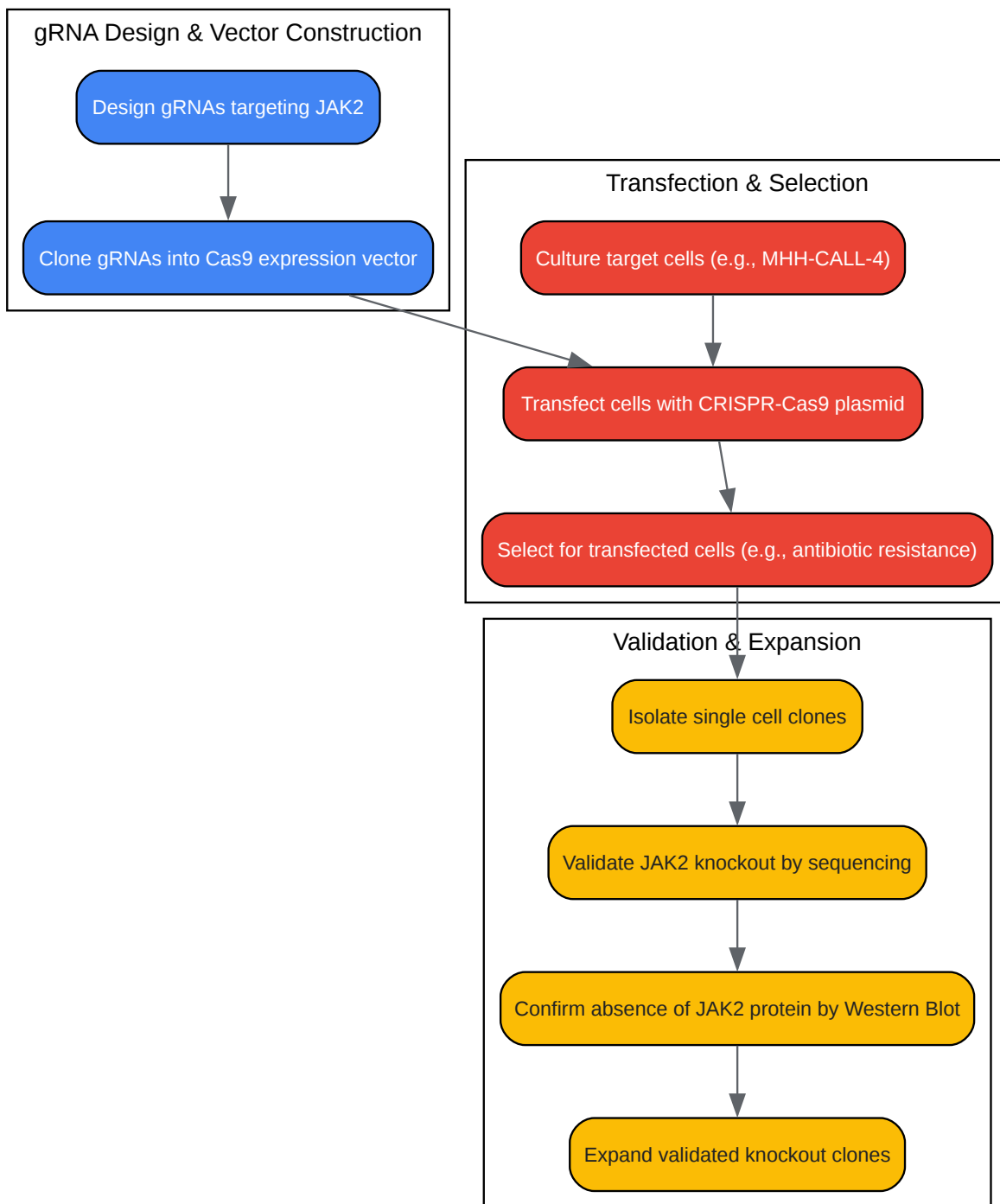
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Caption: Mechanism of action of SJ1008030 in the JAK/STAT pathway.

Experimental Protocols

Generation of JAK2 Knockout Cell Lines using CRISPR-Cas9

This protocol describes the generation of a stable JAK2 knockout cell line to serve as a negative control for SJ1008030 treatment.



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Caption: Workflow for generating a JAK2 knockout cell line.

Materials:

- Target cell line (e.g., MHH-CALL-4)
- CRISPR-Cas9 plasmid targeting human JAK2[6][7]
- Lipofectamine™ 3000 or other transfection reagent
- Puromycin or other selection antibiotic
- Complete cell culture medium
- 96-well plates
- PCR reagents and primers for JAK2 sequencing
- Antibodies for Western blotting (JAK2, β -actin)

Protocol:

- gRNA Design and Plasmid Preparation:
 - Design at least two guide RNAs (gRNAs) targeting an early exon of the JAK2 gene to ensure a frameshift mutation leading to a knockout.
 - Clone the gRNAs into a suitable CRISPR-Cas9 expression vector that also contains a selection marker (e.g., puromycin resistance).
 - Prepare high-quality, endotoxin-free plasmid DNA.
- Transfection:
 - Seed the target cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
 - Transfect the cells with the JAK2-targeting CRISPR-Cas9 plasmid according to the manufacturer's protocol for your chosen transfection reagent.
- Selection:

- 48 hours post-transfection, begin selection by adding the appropriate concentration of puromycin to the culture medium.
- Continue selection for 3-5 days, replacing the medium with fresh puromycin-containing medium every 2 days, until non-transfected control cells are completely eliminated.
- Single-Cell Cloning:
 - After selection, dilute the surviving cells to a concentration of 0.5-1 cell per 100 μ L and plate 100 μ L per well in a 96-well plate.
 - Allow single colonies to grow for 1-2 weeks.
- Validation:
 - Genomic DNA Analysis: Once colonies are established, expand them and extract genomic DNA. Perform PCR to amplify the targeted region of the JAK2 gene and sequence the PCR product to identify clones with frameshift mutations.
 - Western Blot Analysis: Lyse the cells from validated clones and perform a Western blot to confirm the absence of JAK2 protein expression. Use a wild-type cell lysate as a positive control.
- Expansion:
 - Expand the validated JAK2 knockout clones for use in subsequent experiments.

Cell Viability Assay

This protocol is for assessing the cytotoxic effects of SJ1008030 on both wild-type and CRISPR-edited cell lines. The MTT or CellTiter-Glo assay can be used.

Materials:

- Wild-type and JAK2 knockout cell lines
- **SJ1008030 formic acid**

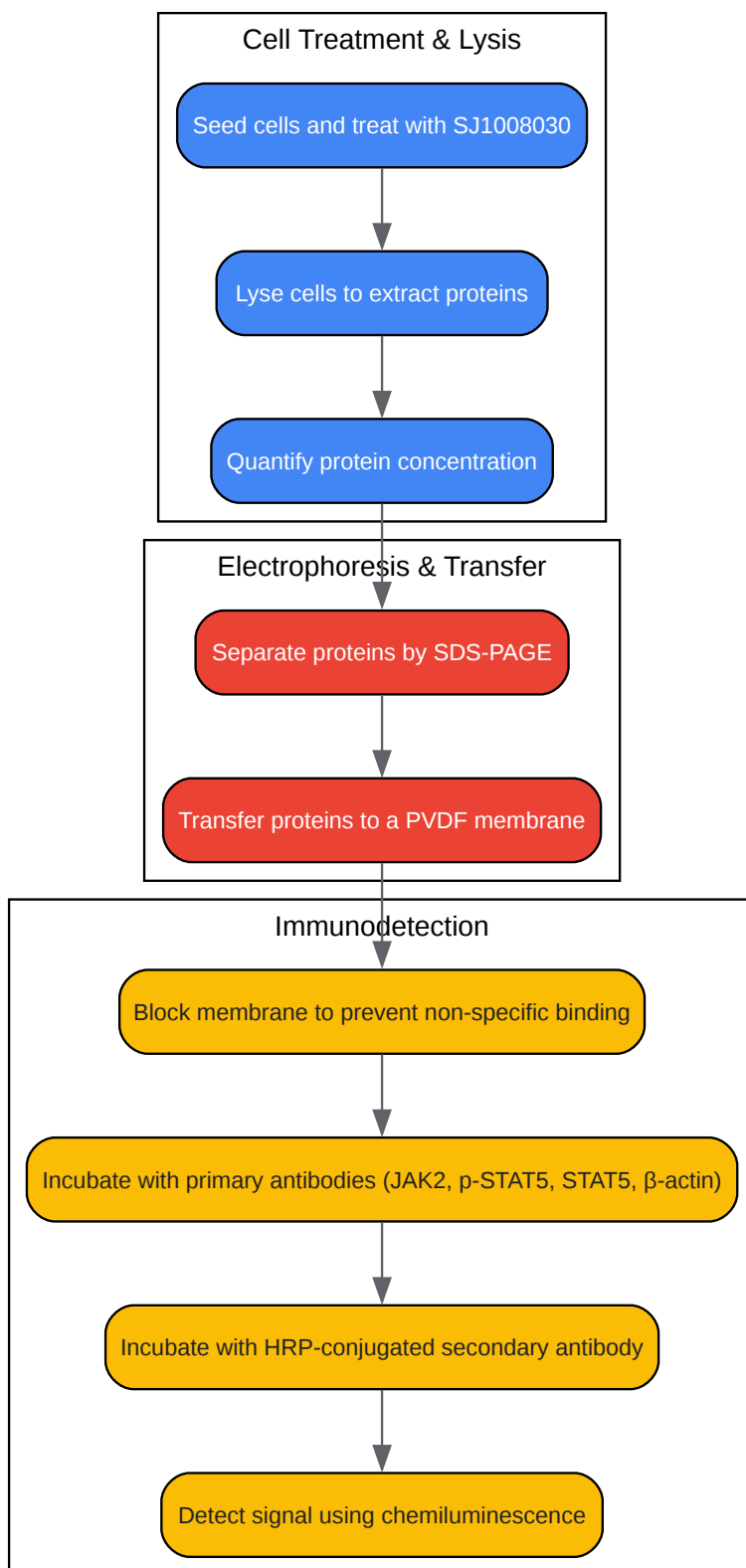
- 96-well plates
- Complete cell culture medium
- MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit[8][9]
- Plate reader

Protocol (MTT Assay):

- Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 μ L.
- Allow cells to attach and resume growth overnight.
- Prepare serial dilutions of SJ1008030 in complete culture medium.
- Remove the old medium and add 100 μ L of the SJ1008030 dilutions to the respective wells. Include a vehicle control (DMSO).
- Incubate the plate for 72 hours at 37°C in a humidified incubator.
- Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Add 100 μ L of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the IC₅₀ value by plotting the percentage of cell viability versus the log concentration of SJ1008030.

Western Blot Analysis of JAK2 Degradation

This protocol is to confirm the degradation of JAK2 and assess the phosphorylation status of downstream STAT proteins following SJ1008030 treatment.



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Caption: General workflow for Western blot analysis.

Materials:

- Wild-type and JAK2 knockout cell lines
- **SJ1008030 formic acid**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-JAK2, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti- β -actin[10]
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Protocol:

- Seed cells in a 6-well plate and grow to 70-80% confluency.
- Treat the cells with various concentrations of SJ1008030 for the desired time (e.g., 24 hours).
- Wash the cells with ice-cold PBS and lyse them in lysis buffer.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA assay.
- Normalize the protein concentrations and prepare samples for SDS-PAGE.

- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Analyze the band intensities to determine the extent of JAK2 degradation and the change in STAT5 phosphorylation. β -actin is used as a loading control.

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